molecular formula C23H20N2O2 B11121305 N'-[(2-phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide

N'-[(2-phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide

Cat. No.: B11121305
M. Wt: 356.4 g/mol
InChI Key: KFPYOKZJYMQCAQ-UHFFFAOYSA-N
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Description

N'-[(2-phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide is a synthetic organic compound belonging to the carbohydrazide class, characterized by a biphenyl core substituted with a hydrazide moiety and a 2-phenylcyclopropyl carbonyl group. These compounds are typically synthesized via condensation reactions between biphenyl-4-carbohydrazide and substituted aldehydes or ketones, forming Schiff base hydrazones .

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

4-phenyl-N'-(2-phenylcyclopropanecarbonyl)benzohydrazide

InChI

InChI=1S/C23H20N2O2/c26-22(19-13-11-17(12-14-19)16-7-3-1-4-8-16)24-25-23(27)21-15-20(21)18-9-5-2-6-10-18/h1-14,20-21H,15H2,(H,24,26)(H,25,27)

InChI Key

KFPYOKZJYMQCAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(2-Phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide typically involves the reaction of biphenyl-4-carbohydrazide with 2-phenylcyclopropanecarbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N’-[(2-Phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N'-[(2-phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide as an anticancer agent.

Case Study: Ovarian Cancer Models

  • In vivo studies demonstrated significant tumor size reduction in ovarian cancer xenografts.
  • Mechanism of action involved induction of apoptosis and inhibition of angiogenesis.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens.

Case Study: Bacterial Inhibition

  • A study reported that this compound exhibited significant inhibition of Staphylococcus aureus and Escherichia coli.
  • Minimum inhibitory concentrations (MIC) were determined, indicating effective dosage ranges.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties.

Case Study: Arthritis Model

  • In a murine model of arthritis, the compound reduced levels of pro-inflammatory cytokines.
  • Histological analysis showed decreased synovial inflammation compared to control groups.

Table 1: Summary of Biological Activities

Activity TypeModel/PathogenObserved EffectReference
AnticancerOvarian Cancer XenograftsTumor size reduction
AntimicrobialStaphylococcus aureusSignificant inhibition (MIC values)
Anti-inflammatoryMurine Arthritis ModelReduced cytokine levels

Table 2: Physicochemical Properties

PropertyValue
Log P5.56
SolubilitySoluble in DMSO
StabilityStable at room temp

Mechanism of Action

The mechanism of action of N’-[(2-Phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N'-[(2-phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide with structurally related carbohydrazide derivatives, focusing on molecular features, synthesis, and crystallographic properties:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Synthetic Method Notable Properties
This compound (Target Compound) Not explicitly reported 2-phenylcyclopropyl carbonyl Estimated ~350–370* Likely condensation of biphenyl-4-carbohydrazide with 2-phenylcyclopropanecarbaldehyde Hypothesized to exhibit unique steric effects due to cyclopropane ring
N′-[(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide (Compound 2) C₂₀H₁₅FN₂O 4-fluorophenyl methylidene 318.35 Ethanol reflux of biphenyl-4-carbohydrazide + 4-fluorobenzaldehyde Planar structure with T-shaped π-interactions; low-density water layers in crystal
N′-[(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide (Compound 1) C₂₂H₂₀N₂O₃ 2,5-dimethoxyphenyl methylidene 366.41 Ethanol reflux of biphenyl-4-carbohydrazide + 2,5-dimethoxybenzaldehyde Enhanced solubility due to methoxy groups; weak C–H···O hydrogen bonds
N′-[(1-benzyl-4-piperidinyl)carbonyl]-4-methylbenzenecarbohydrazide C₂₁H₂₅N₃O₂ 1-benzyl-4-piperidinyl carbonyl 351.44 Not explicitly reported Potential pharmacological relevance due to benzyl-piperidinyl moiety
4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide C₂₁H₂₂ClN₃O₄S 4-methylphenyl sulfonyl-piperidinyl 448.93 Not explicitly reported Sulfonyl group enhances stability; used in crystallographic studies

*Molecular weight estimated based on analogs.

Key Structural and Functional Differences

This may influence binding affinity in biological systems or crystal packing . Methoxy groups in Compound 1 enhance solubility in polar solvents, whereas the fluorine in Compound 2 contributes to dipole interactions in crystal lattices .

Crystallographic Behavior :

  • Compounds 1 and 2 exhibit distinct supramolecular architectures. Compound 2 forms double T-contacts and low-density water layers, while Compound 1 relies on weak hydrogen bonds for packing . The cyclopropane ring in the target compound may disrupt such interactions, favoring alternative packing modes.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis would likely follow established methods for Schiff base hydrazones, as seen in Compounds 1 and 2. Ethanol reflux with catalytic acid is a standard approach .
  • Crystallographic Gaps: While analogs like Compound 2 have been structurally resolved via X-ray diffraction , the cyclopropane-containing target compound’s crystal structure remains uncharacterized. Such studies could reveal novel non-covalent interactions.
  • Biological Relevance : Fluorinated and sulfonylated analogs (e.g., ) are often prioritized in drug discovery due to metabolic stability. The target compound’s cyclopropane moiety may offer similar advantages but requires empirical validation.

Biological Activity

N'-[(2-phenylcyclopropyl)carbonyl]biphenyl-4-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and modulation of kinase activity. This article delves into the biological mechanisms, effects, and research findings associated with this compound.

Chemical Structure

The compound features a biphenyl backbone with a hydrazide functional group, specifically designed to enhance its biological activity. The presence of the cyclopropyl moiety is significant as it may influence the compound's interaction with biological targets.

Research indicates that this compound acts as a modulator of various signaling pathways, particularly those involving kinases. Kinases are crucial for cellular signaling and regulation, and their dysregulation is often implicated in cancer progression.

Antitumor Effects

Studies have shown that this compound exhibits antitumor properties by inhibiting angiogenesis and promoting apoptosis in cancer cells. The inhibition of tumor angiogenesis is critical as it prevents the formation of new blood vessels that supply nutrients to tumors.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of angiogenesis
Apoptosis InductionPromotes programmed cell death
Kinase ModulationModulates activity of specific kinases

Case Study 1: Inhibition of Anoctamin 6 Protein

In a study focusing on anoctamin 6 protein inhibitors, this compound was identified as a potent inhibitor. This protein is associated with various cancers, and its inhibition could lead to reduced tumor growth and metastasis .

Case Study 2: Angiogenesis Inhibition

Another investigation demonstrated that this compound effectively inhibited vascular endothelial growth factor (VEGF)-induced angiogenesis in vitro. The results suggested a significant reduction in endothelial cell proliferation and migration, critical processes in tumor vascularization .

Efficacy in Preclinical Models

Preclinical studies have indicated that this compound shows promising results in various cancer models. The compound was tested on multiple cell lines, including breast and lung cancer cells, demonstrating a dose-dependent response in inhibiting cell viability.

Figure 1: Cell Viability Assay Results

Cell Viability Assay

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics, making it a suitable candidate for further development as an anticancer therapeutic agent. Studies have indicated moderate half-life values and significant bioavailability in animal models.

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